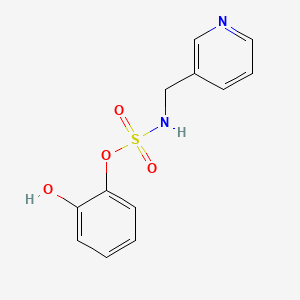

2-hydroxyphenyl-N-(3-pyridinylmethyl)sulfamate

Overview

Description

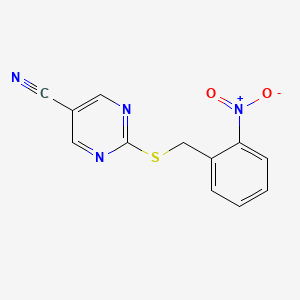

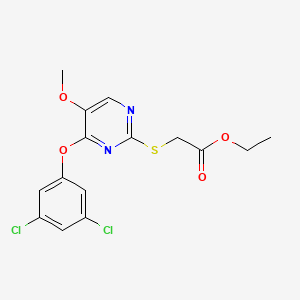

“2-hydroxyphenyl-N-(3-pyridinylmethyl)sulfamate”, also known as SMe1EC2, is a chemical compound with a wide range of potential applications in scientific experiments and industrial settings. It has a molecular weight of 280.3 g/mol .

Molecular Structure Analysis

The molecular formula of this compound is C12H12N2O4S . The InChI code is 1S/C12H12N2O4S/c15-11-5-1-2-6-12 (11)18-19 (16,17)14-9-10-4-3-7-13-8-10/h1-8,14-15H,9H2 .Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties like melting point, boiling point, and density are not provided in the available sources.Scientific Research Applications

Synthesis and Biological Activities

Research has illustrated the significance of sulfonamide derivatives in synthesizing compounds with pronounced biological activities. For instance, a study by Akbari et al. (2022) explores the one-pot synthesis of novel 1-((4-aminosulfonylphenyl)methyl)-5-aryl-4-benzoyl-3-hydroxy-3-pyrrolin-2-ones, highlighting their antimicrobial activity. These derivatives are known for a wide range of biological activities including antimicrobial, anti-inflammatory, and antifungal properties, underscoring the versatility of sulfonamide compounds in therapeutic applications (Akbari, Kabirifard, Balalaie, & Amini, 2022).

Chemical Properties and Applications

Okada, Iwashita, and Koizumi (2000) discussed an efficient method for the sulfamoylation of hydroxyl groups, demonstrating the chemical versatility of sulfamate compounds in organic synthesis. This method highlights the capacity of such compounds to undergo chemical modifications, paving the way for their use in diverse scientific applications (Okada, Iwashita, & Koizumi, 2000).

Interaction with Proteins

Meng et al. (2012) synthesized p-hydroxycinnamic acid derivativesand investigated their interactions with bovine serum albumin (BSA), revealing insights into the compound's binding mechanisms and potential implications for drug delivery systems. The study provided valuable data on the thermodynamic parameters of binding, suggesting the potential of these derivatives for targeted therapeutic applications (Meng, Zhu, Zhao, Yu, & Lin, 2012).

Synthesis Methodologies

Raminelli, Liu, and Larock (2006) developed a regioselective synthesis approach for 3-(2-hydroxyaryl)pyridines through the reaction of pyridine N-oxides with silylaryl triflates, showcasing an innovative method for creating compounds that could serve as intermediates in pharmaceutical synthesis. This method represents a transition-metal-free, mild, one-step route, highlighting the efficiency and environmental friendliness of synthesizing complex organic molecules (Raminelli, Liu, & Larock, 2006).

Antimicrobial Activity and Metal Complexes

Fahad (2017) explored the antimicrobial activity of azo complexes derived from N-(4-hydroxyphenyl)acetamide, offering a glimpse into the potential of sulfonamide derivatives in enhancing antimicrobial efficacy. The study emphasized the role of these complexes in developing new antimicrobial agents, demonstrating their significance in addressing microbial resistance (Fahad, 2017).

Mechanistic Insights

Spillane, O'Byrne, and McCaw (2008) provided insights into the elimination mechanisms in the aminolysis of sulfamate esters, relevant for understanding the chemical behavior of sulfamate compounds. This research could inform the development of enzyme inhibitors and other therapeutically relevant molecules, showcasing the broad implications of sulfamate chemistry in drug design (Spillane, O'Byrne, & McCaw, 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name |

(2-hydroxyphenyl) N-(pyridin-3-ylmethyl)sulfamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c15-11-5-1-2-6-12(11)18-19(16,17)14-9-10-4-3-7-13-8-10/h1-8,14-15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPITQYBPAEDIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OS(=O)(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501248422 | |

| Record name | 2-Hydroxyphenyl N-(3-pyridinylmethyl)sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501248422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338422-80-3 | |

| Record name | 2-Hydroxyphenyl N-(3-pyridinylmethyl)sulfamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338422-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyphenyl N-(3-pyridinylmethyl)sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501248422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((benzylamino){2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}methylene)benzenesulfonamide](/img/structure/B3127630.png)

![4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione](/img/structure/B3127650.png)

![4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B3127665.png)

![1-[4-(2-Fluorophenyl)piperazino]-3-[(3-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3127684.png)

![N-{[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B3127691.png)

![2,3,4-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3127714.png)